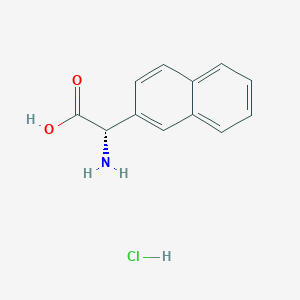

(S)-Amino-naphthalen-2-yl-acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-Amino-naphthalen-2-yl-acetic acid hydrochloride” is a salt formed from an amino-naphthalene acetic acid and hydrochloric acid . Hydrochloric acid is a colorless, corrosive, strong acid . It’s prepared by dissolving hydrogen chloride in water .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the naphthalene ring, the amino group, the acetic acid moiety, and the hydrochloride . These groups could affect the overall shape, polarity, and reactivity of the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group might participate in reactions like condensation or acylation. The carboxylic acid could undergo reactions like esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and its salt form. For example, the presence of the polar amino and carboxylic acid groups could enhance its solubility in water .Applications De Recherche Scientifique

Physiological Roles in Plants

Naphthalene acetic acid, a compound related to naphthalene, plays significant physiological roles in plants, such as encouraging cell division and enlargement. It can influence plant and fruit properties, increasing growth rates and enhancing fruit quality without reducing yield. However, at high concentrations, it can be toxic to plants, indicating a delicate balance in its application for agricultural purposes (Singh, Mirza, & Singh, 2017).

Medicinal Chemistry and Drug Development

Research on naphthalimide compounds, which include naphthalene frameworks, shows their significant potential in medicinal applications. These compounds exhibit extensive potential in medicinal chemistry, with some naphthalimides entering clinical trials as anticancer agents. Naphthalimide derivatives are explored for their applications as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Their interaction with biological macromolecules suggests a broad spectrum of potential therapeutic uses (Gong, Addla, Lv, & Zhou, 2016).

Environmental Impacts and Biodegradation

The review of naphthalene's sources and environmental exposures highlights its classification as a possible human carcinogen and motivates research into its ubiquity and impact on both indoor and outdoor air quality. Major sources include industrial emissions, combustion processes, and use as a deodorizer and repellent. Understanding its environmental behavior is crucial for assessing and mitigating health risks associated with exposure (Jia & Batterman, 2010).

Biomedical Applications

Highly branched polymers based on poly(amino acid)s, including structures derived from amino acids related to naphthalene, have been reviewed for their potential in biomedical applications. These polymers, due to their biocompatibility and biodegradability, are considered for use as drug and gene delivery vehicles, highlighting the versatility of naphthalene derivatives in advanced medical therapies (Thompson & Scholz, 2021).

Environmental and Health Monitoring

The presence of polychlorinated naphthalenes (PCNs) in the environment and their potential for human exposure through diet have been reviewed. PCNs, related to the broader class of naphthalene compounds, display toxicity and environmental persistence, necessitating ongoing monitoring in both environmental and human health contexts (Domingo, 2004).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-2-naphthalen-2-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXXGCAWFXWAO-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)